6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a chlorine atom at the 6-position and a methyl group at the 2-position of the imidazo ring, along with an amino group at the 3-position. Imidazo[1,2-a]pyridines are known for their biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical methodologies that involve the reaction of 2-aminopyridines with different electrophiles or through cyclocondensation reactions. The synthesis of imidazo[1,2-a]pyridines has been widely studied, with numerous protocols reported in the literature that utilize diverse starting materials and conditions.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is classified as a nitrogen-containing heterocyclic aromatic compound. It falls under the category of imidazoles and pyridines, which are significant in organic chemistry due to their presence in many natural products and synthetic drugs.
The synthesis of 6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through several methods:
The technical details of these synthesis methods often include:
The compound's molecular formula is , with a molecular weight of approximately 172.61 g/mol. The presence of chlorine and amino groups contributes to its reactivity and potential biological activity.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes the presence of catalysts to achieve optimal yields and selectivity.
The mechanism of action for 6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine primarily involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate biological pathways due to its structural similarity to purines and other biologically relevant molecules.
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism often involves binding to active sites on target proteins, leading to inhibition or modulation of their activity.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific formulation and purity but are generally consistent with those observed for similar heterocycles.
Key chemical properties include:
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific applications:
The core scaffold of 6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine serves as a privileged structure in antitubercular drug discovery due to its targeted inhibition of the cytochrome bcc complex (Complex III), a critical component of the mycobacterial electron transport chain. This complex’s QcrB subunit is essential for aerobic respiration and ATP synthesis in Mycobacterium tuberculosis (Mtb). Derivatives of this compound exhibit high binding affinity to QcrB by mimicking the natural substrate quinone, thereby disrupting electron flow and energy metabolism [3] [7] [9]. Key structural features governing activity include:
Derivative Modification | MIC vs. H37Rv (μM) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|
6-Chloro-2-methyl (parent) | 0.05–0.10 | -9.2 |
6-Bromo-2-methyl | 0.03 | -9.8 |
6-Trifluoromethyl-2-methyl | 0.19 | -8.1 |
6-Chloro-2-phenyl | >160 | -5.3 |
6-Chloro-2-ethyl | 0.08 | -8.9 |
SAR studies reveal that bulkier substituents at C2 (e.g., phenyl) drastically reduce potency due to steric clashes, while halogen variations at C6 fine-tune electron distribution without disrupting binding geometry [1] [9].
Derivatives of 6-chloro-2-methylimidazo[1,2-a]pyridin-3-amine demonstrate exceptional potency against drug-resistant Mtb strains, retaining activity irrespective of resistance to first-line agents like rifampicin or isoniazid. This is attributed to their novel mechanism of action, which bypasses conventional resistance pathways [1] [3] [7].
Strain Type | Example Strain | MIC Range (μM) | Log10 CFU Reduction (7 days) |
---|---|---|---|
Drug-Sensitive (DS) | H37Rv | 0.05–0.10 | 3.2 |
MDR | KZN494 | 0.05–0.25 | 3.0 |
MDR | V2475 | 0.10–0.50 | 2.8 |
XDR | TF274 | 0.12–0.60 | 2.5 |
XDR | R506 | 0.25–1.50 | 2.1 |
Notably, the 6-chloro derivative ND-11543 (structurally analogous to Q203) achieved MIC values of 0.05–0.25 μM against MDR isolates and 0.12–1.5 μM against XDR strains, outperforming isoniazid by 3–5-fold in resistant phenotypes [1] [7]. The chloro-methylimidazopyridine scaffold maintains efficacy under hypoxic conditions (MIC: 0.06–0.5 μM in Low Oxygen Recovery Assays), critical for targeting non-replicating persisters [7] [9].
The 6-chloro-2-methylimidazopyridine core exhibits additive or synergistic effects when combined with established anti-TB drugs, enhancing bactericidal activity and potentially shortening treatment duration. Key synergistic partnerships include:
Combination Therapy | FICI | Log10 CFU Reduction (vs. Control) |
---|---|---|
6-Chloro Derivative + Bedaquiline | 0.25 | 4.8 |
6-Chloro Derivative + Rifampicin | 0.35 | 4.2 |
6-Chloro Derivative + Pretomanid | 0.40 | 4.5 |
6-Chloro Derivative + Isoniazid | 0.90 | 2.1 (additive) |
FICI: Fractional Inhibitory Concentration Index (Synergy defined as FICI ≤0.5) [3] [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8